molecular formula C10H13BrN2O2 B11782757 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11782757
M. Wt: 273.13 g/mol
InChI Key: NGHZNPKHHIOHIZ-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom at the 3-position, a cyclohexyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrazoles, such as:

Uniqueness

3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-bromo-1-cyclohexylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13BrN2O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15)

InChI Key

NGHZNPKHHIOHIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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